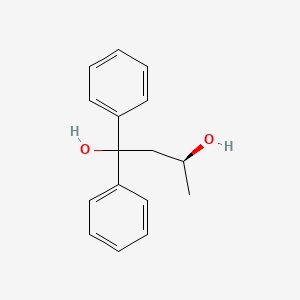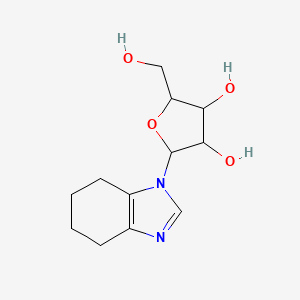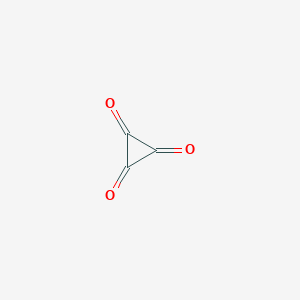
Cyclopropanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanetrione, also known as trioxocyclopropane, is a unique and little-known oxide of carbon with the chemical formula C₃O₃. It consists of a ring of three carbon atoms, each attached to an oxygen atom with a double bond. This compound can also be thought of as a trimer of carbon monoxide. This compound is thermodynamically unstable and has not been produced in bulk, but it has been detected using mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropanetrione is challenging to synthesize due to its instability. The compound has been detected in mass spectrometric studies, but no bulk production method has been established . Theoretical studies suggest that this compound can be synthesized through the trimerization of carbon monoxide under specific conditions, but practical methods remain elusive.
Industrial Production Methods: Currently, there are no industrial production methods for this compound due to its instability and the lack of practical synthetic routes. Research is ongoing to find viable methods for its synthesis and stabilization.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanetrione undergoes various types of reactions, including oxidation, reduction, and substitution. due to its instability, these reactions are primarily theoretical and have been studied using computational methods.
Common Reagents and Conditions: The reactions of this compound typically involve strong oxidizing or reducing agents. For example, it can undergo oxidation to form higher oxides of carbon or reduction to form simpler carbon-oxygen compounds.
Major Products: The major products formed from the reactions of this compound include carbon dioxide, carbon monoxide, and other oxides of carbon. These products are formed due to the high reactivity and instability of the compound .
Aplicaciones Científicas De Investigación
Cyclopropanetrione has potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Some of the key applications are:
Chemistry:
High-Energy Density Materials: this compound and its isomers are being studied for their potential use in high-energy density materials due to their high energy release upon decomposition.
Functionalization of Nanomaterials: The carbene-type isomers of this compound can effectively functionalize various nanomaterials, making them useful in the development of advanced materials.
Biology and Medicine:
Biological Probes: this compound derivatives can be used as probes to study biological processes due to their unique chemical properties and reactivity.
Industry:
Mecanismo De Acción
The mechanism of action of cyclopropanetrione involves its high reactivity due to the strained three-membered ring structure. The compound can undergo various reactions, including isomerization and fragmentation, leading to the formation of more stable products. The molecular targets and pathways involved in these reactions are primarily theoretical and have been studied using computational chemistry methods .
Comparación Con Compuestos Similares
Cyclopropanetrione is unique among oxocarbons due to its three-membered ring structure and high reactivity. Similar compounds include:
Cyclopropanone: Another three-membered ring compound with a carbonyl group, but with different reactivity and stability.
Cyclopropanedione: A compound with two carbonyl groups, also known for its high reactivity.
Deltic Acid: The neutral equivalent of the deltate anion, which shares some structural similarities with this compound.
Propiedades
Número CAS |
76719-55-6 |
|---|---|
Fórmula molecular |
C3O3 |
Peso molecular |
84.03 g/mol |
Nombre IUPAC |
cyclopropane-1,2,3-trione |
InChI |
InChI=1S/C3O3/c4-1-2(5)3(1)6 |
Clave InChI |
RONYDRNIQQTADL-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




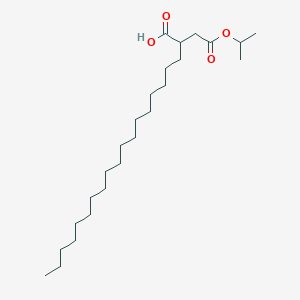
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
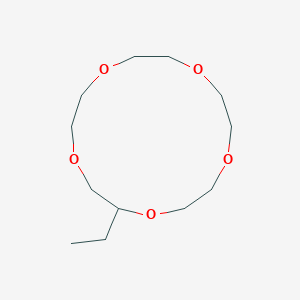
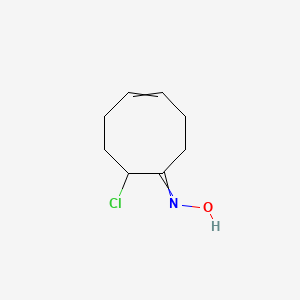

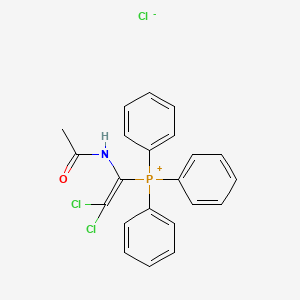
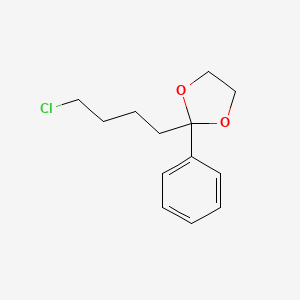
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
